molecular formula C9H11ClN2O5S B7859725 4-Chloro-3-nitro-N-methyl-N-(2-hydroxyethyl)benzenesulfonamide

4-Chloro-3-nitro-N-methyl-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B7859725
M. Wt: 294.71 g/mol
InChI Key: RHIOKYLBIONMEU-UHFFFAOYSA-N
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Patent
US04916047

Procedure details

A solution containing 500 g of 4-chloro-3-nitrobenzenesulfonyl chloride in 1,000 ml of acetonhitrile was dropwise added to a solution containing 161 g of N-methylethanolamine in 1,500 ml of water as the mixture was cooled with ice-cold water. After the conclusion of dropwise addition, the stirring was continued for 1 hour at 20° C., and then the reaction mixture was made weakly acidic with dilute hydrochloric acid, extracted with ethyl acetate, washed 4 to 5 times with dilute hydrochloric acid, and concentrated. Thus, the intended oily matter was obtained. Yield: 459 g. Yield rate: 86%.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
161 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][NH:16][CH2:17][CH2:18][OH:19].Cl>O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:16]([CH3:15])[CH2:17][CH2:18][OH:19])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Step Two
Name
Quantity
161 g
Type
reactant
Smiles
CNCCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added to a solution
TEMPERATURE
Type
TEMPERATURE
Details
was cooled with ice-cold water
ADDITION
Type
ADDITION
Details
After the conclusion of dropwise addition
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed 4 to 5 times with dilute hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Thus, the intended oily matter was obtained
CUSTOM
Type
CUSTOM
Details
Yield rate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N(CCO)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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